molecular formula C24H21FN4O2S2 B11243352 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B11243352
M. Wt: 480.6 g/mol
InChI Key: GTZDDXRBSKFRFI-UHFFFAOYSA-N
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Description

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a pyridazine ring, and various functional groups

Preparation Methods

The synthesis of 2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the thiazole and pyridazine rings, followed by their functionalization and coupling. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as fluorobenzene, methylthiazole, and methoxyphenylacetyl chloride under controlled conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyridazine rings. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-N-(2-METHOXY-5-METHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21FN4O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C24H21FN4O2S2/c1-14-4-10-20(31-3)19(12-14)27-21(30)13-32-22-11-9-18(28-29-22)23-15(2)26-24(33-23)16-5-7-17(25)8-6-16/h4-12H,13H2,1-3H3,(H,27,30)

InChI Key

GTZDDXRBSKFRFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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